
Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . This compound is characterized by the presence of an azepane ring, a tert-butyl ester group, and a hydroxyethyl substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The azepane ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or lithium aluminum hydride.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)azepane-1-carboxylate.
Reduction: Formation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
Substitution: Formation of various ester derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. The tert-butyl ester group can undergo hydrolysis to release the active azepane derivative, which then exerts its effects on the target pathways .
Comparison with Similar Compounds
- Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison: Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate is unique due to its specific structural features, such as the hydroxyethyl group and the azepane ring. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
250249-86-6 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-6-4-5-7-11(14)8-10-15/h11,15H,4-10H2,1-3H3 |
InChI Key |
BOZZNSJYEVMFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


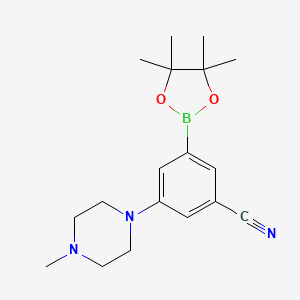
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)
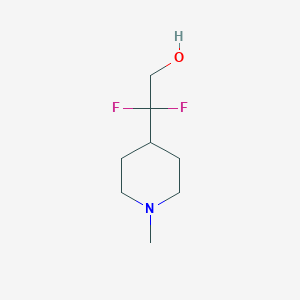

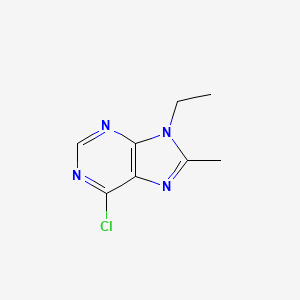

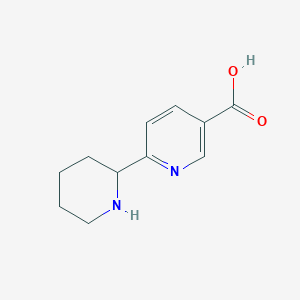
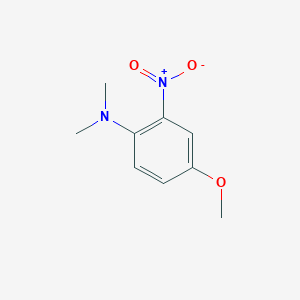
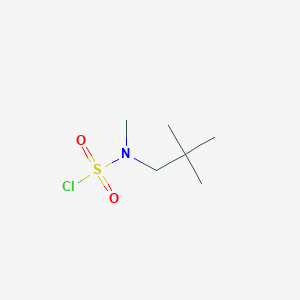

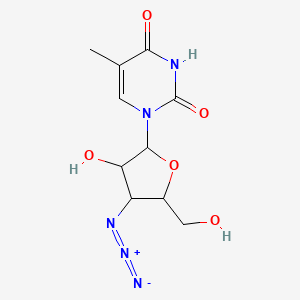


![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)
